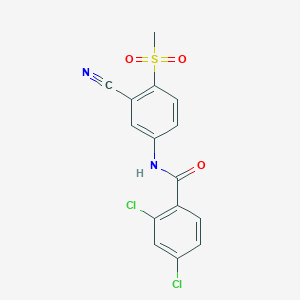

![molecular formula C15H10ClF3N2O4 B3035468 3-(3-Chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-3-oxopropanoic acid CAS No. 321433-62-9](/img/structure/B3035468.png)

3-(3-Chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-3-oxopropanoic acid

Overview

Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the 3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}anilino moiety onto the 3-oxopropanoic acid backbone. Researchers have employed various synthetic routes, optimizing conditions for yield and purity. Detailed studies on the synthetic pathway are available in the literature .

Molecular Structure Analysis

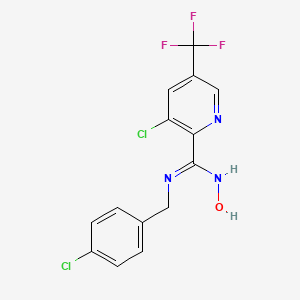

The molecular structure of 3-(3-Chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-3-oxopropanoic acid reveals its intricate arrangement. The 3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}anilino group is attached to the central 3-oxopropanoic acid core. The trifluoromethyl substitution enhances lipophilicity and influences its pharmacokinetic properties. Researchers have elucidated the precise stereochemistry and conformation using spectroscopic techniques and X-ray crystallography .

Chemical Reactions Analysis

This compound participates in various chemical reactions, including amidation, esterification, and nucleophilic substitutions. Its reactivity profile is essential for understanding its behavior in biological systems. Researchers have explored its interactions with other functional groups and characterized reaction intermediates .

Scientific Research Applications

Applications in Biological and Pharmacological Fields

- Phenolic Compounds in Biological and Pharmacological Effects : Chlorogenic Acid (CGA) is highlighted for its diverse biological and pharmacological effects. It is recognized for its antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension properties, and its role as a free radicals scavenger and a central nervous system (CNS) stimulator. CGA is also noted for its potential in modulating lipid metabolism and glucose, offering therapeutic roles in managing disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).

Applications in Food Industry and Nutraceuticals

- Nutraceutical and Food Additive Role : Chlorogenic acid is recognized for its health-promoting properties, particularly in the treatment of metabolic syndrome. It demonstrates anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. Besides its nutraceutical applications, chlorogenic acid is also valued as a food additive due to its antimicrobial properties against a wide range of organisms, including bacteria, yeasts, molds, viruses, and amoebas. Its antioxidant activity, especially against lipid oxidation, and its prebiotic activity make it a candidate for dietary supplements and functional foods formulation (Santana-Gálvez et al., 2017).

Environmental and Analytical Chemistry Applications

- Environmental Persistence and Bioaccumulation Studies : Research on PFCAs (perfluorinated carboxylates) and PFASs (perfluorinated sulfonates) explores their environmental persistence and bioaccumulation potential. The study provides insights into the partitioning behavior of perfluorinated acids, crucial for understanding their environmental impact and for establishing regulatory criteria (Conder et al., 2008).

Mechanism of Action

The precise mechanism of action remains an active area of investigation. Studies suggest that 3-(3-Chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-3-oxopropanoic acid may modulate specific cellular pathways, potentially affecting enzymatic processes or receptor signaling. Further mechanistic studies are warranted to unravel its biological targets .

properties

IUPAC Name |

3-[3-chloro-4-[5-(trifluoromethyl)pyridin-2-yl]oxyanilino]-3-oxopropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClF3N2O4/c16-10-5-9(21-12(22)6-14(23)24)2-3-11(10)25-13-4-1-8(7-20-13)15(17,18)19/h1-5,7H,6H2,(H,21,22)(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQOIAODAHOWPFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CC(=O)O)Cl)OC2=NC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClF3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-3-oxopropanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

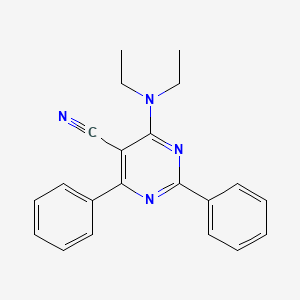

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3035389.png)

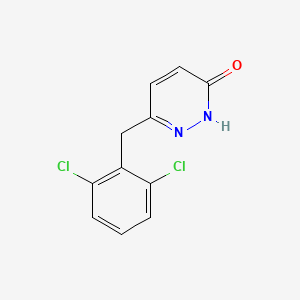

![2-(6-chloro-2-pyridinyl)-4-[(2,4-dichloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3035390.png)

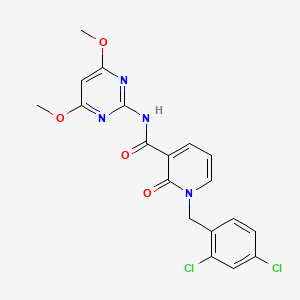

![(3Z)-3-[(2,4-dichlorophenyl)methoxyimino]propanehydrazide](/img/structure/B3035391.png)

![(4-Benzylpiperazino)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone oxime](/img/structure/B3035399.png)

![3-chloro-N-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N'-hydroxy-5-(trifluoromethyl)-2-pyridinecarboximidamide](/img/structure/B3035402.png)

![[[5-Chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] pentanoate](/img/structure/B3035404.png)

![[[5-Chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate](/img/structure/B3035405.png)

![[[5-Chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 4-chlorobutanoate](/img/structure/B3035406.png)

![[(Z)-[5-Chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate](/img/structure/B3035407.png)